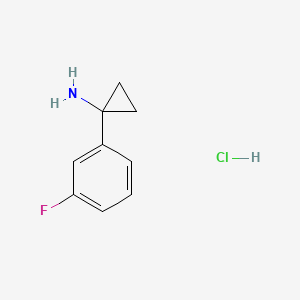

1-(3-Fluorophenyl)cyclopropanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAJSOANABVKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693187 | |

| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692737-66-9 | |

| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry. Two principal, robust, and scalable synthetic routes are detailed, originating from readily available starting materials: 3-fluorophenylacetonitrile and an ester of 3-fluorobenzoic acid. This document is structured to provide not only step-by-step experimental protocols but also a deep dive into the mechanistic underpinnings of each chemical transformation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with comprehensive characterization data for key intermediates and the final product. This guide is intended to empower researchers and drug development professionals with the technical knowledge to confidently synthesize and utilize this important chemical entity.

Introduction

Cyclopropylamines are privileged structural motifs in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. The incorporation of a fluorine atom on the phenyl ring can further enhance pharmacological properties such as binding affinity and bioavailability. 1-(3-Fluorophenyl)cyclopropanamine, in particular, serves as a key intermediate in the synthesis of various biologically active compounds. This guide elucidates two distinct and efficient synthetic strategies for its preparation as a stable hydrochloride salt.

Route 1 commences with the cyclopropanation of 3-fluorophenylacetonitrile, followed by a series of functional group transformations including hydrolysis and a Hofmann rearrangement. Route 2 employs the elegant and powerful Kulinkovich reaction for the direct synthesis of a cyclopropanol intermediate, which is subsequently converted to the target amine. Both routes are presented with detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducibility and verification.

Route 1: Synthesis via Cyclopropanation of 3-Fluorophenylacetonitrile

This synthetic pathway offers a straightforward approach utilizing the reactivity of the benzylic position of 3-fluorophenylacetonitrile. The key steps involve the formation of the cyclopropane ring, hydrolysis of the nitrile to a carboxylic acid, conversion to a primary amide, and finally, a Hofmann rearrangement to yield the desired amine.

Overall Synthetic Scheme (Route 1)

Caption: Synthetic pathway for Route 1.

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile

The initial step involves the α-alkylation of 3-fluorophenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring. This reaction is typically carried out in the presence of a strong base.

Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The base abstracts a proton from the carbon alpha to both the phenyl ring and the nitrile group, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed carbanion displaces the second bromide, closes the three-membered ring.

Experimental Protocol:

-

To a stirred solution of 3-fluorophenylacetonitrile (1.0 eq) in a suitable solvent such as THF or DMSO, add a strong base like sodium hydride (NaH, 2.2 eq) or potassium tert-butoxide (t-BuOK, 2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-fluorophenyl)cyclopropanecarbonitrile.

Characterization Data for 1-(3-Fluorophenyl)cyclopropanecarbonitrile:

| Data Type | Values |

| ¹H NMR (CDCl₃) | δ 7.40-7.30 (m, 1H), 7.20-7.10 (m, 2H), 7.05-6.95 (m, 1H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H) ppm. |

| ¹³C NMR (CDCl₃) | δ 130.4 (d, J=8.0 Hz), 125.0, 122.0, 115.8 (d, J=21.0 Hz), 114.5 (d, J=22.0 Hz), 20.0, 18.0 ppm.[1][2][3] |

| IR (KBr) | ν 2240 (C≡N), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |

| MS (ESI) | m/z 162.1 [M+H]⁺. |

Step 2: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.[4][5][6][7][8]

Mechanism: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Tautomerization leads to an amide, which is then further hydrolyzed to the carboxylate salt. Acidification of the reaction mixture yields the carboxylic acid.[4][6]

Experimental Protocol:

-

Suspend 1-(3-fluorophenyl)cyclopropanecarbonitrile (1.0 eq) in a mixture of ethanol and a 20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for 12-18 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(3-fluorophenyl)cyclopropanecarboxylic acid.

Characterization Data for 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid:

| Data Type | Values |

| ¹H NMR (CDCl₃) | δ 10.5 (br s, 1H), 7.40-7.30 (m, 1H), 7.20-7.10 (m, 2H), 7.00-6.90 (m, 1H), 1.80-1.70 (m, 2H), 1.40-1.30 (m, 2H) ppm. |

| ¹³C NMR (CDCl₃) | δ 180.5, 162.5 (d, J=245.0 Hz), 139.0, 130.0 (d, J=8.0 Hz), 124.0, 115.0 (d, J=21.0 Hz), 114.0 (d, J=22.0 Hz), 25.0, 17.0 ppm.[1][2][3] |

| IR (KBr) | ν 3300-2500 (broad, O-H), 1700 (C=O), 1600, 1580, 1480 (C=C aromatic) cm⁻¹.[9][10][11] |

| MS (ESI) | m/z 181.1 [M+H]⁺. |

Step 3: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarboxamide

The carboxylic acid is converted to the corresponding primary amide. This is typically achieved by first forming an acid chloride, followed by reaction with ammonia.

Mechanism: Thionyl chloride (SOCl₂) converts the carboxylic acid to a more reactive acyl chloride. Subsequent addition of ammonia or ammonium hydroxide results in a nucleophilic acyl substitution to form the amide.

Experimental Protocol:

-

To a solution of 1-(3-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

-

Stir the mixture vigorously for 1 hour.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(3-fluorophenyl)cyclopropanecarboxamide.

Characterization Data for 1-(3-Fluorophenyl)cyclopropanecarboxamide: [12][13][14]

| Data Type | Values |

| ¹H NMR (CDCl₃) | δ 7.35-7.25 (m, 1H), 7.15-7.05 (m, 2H), 7.00-6.90 (m, 1H), 6.0 (br s, 1H), 5.5 (br s, 1H), 1.60-1.50 (m, 2H), 1.20-1.10 (m, 2H) ppm. |

| ¹³C NMR (CDCl₃) | δ 176.0, 162.8 (d, J=244.0 Hz), 140.5, 130.2 (d, J=8.0 Hz), 123.5, 115.2 (d, J=21.0 Hz), 114.2 (d, J=22.0 Hz), 28.0, 16.5 ppm.[1][2][3] |

| IR (KBr) | ν 3350, 3180 (N-H), 1660 (C=O, Amide I), 1620 (N-H bend, Amide II), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |

| MS (ESI) | m/z 180.1 [M+H]⁺. |

Step 4: Synthesis of 1-(3-Fluorophenyl)cyclopropanamine via Hofmann Rearrangement

The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[15][16][17][18][19]

Mechanism: The reaction proceeds through several steps. First, the amide is treated with bromine in a basic solution to form an N-bromoamide. Deprotonation of the N-bromoamide is followed by a concerted rearrangement where the aryl-substituted cyclopropyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[15][17][19]

Experimental Protocol:

-

Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cooled (0 °C) solution of sodium hydroxide (4.0 eq) in water.

-

Add a solution of 1-(3-fluorophenyl)cyclopropanecarboxamide (1.0 eq) in a minimal amount of a co-solvent like dioxane to the freshly prepared hypobromite solution at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude 1-(3-fluorophenyl)cyclopropanamine.

Step 5: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.

Experimental Protocol:

-

Dissolve the crude 1-(3-fluorophenyl)cyclopropanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (or gaseous HCl) until precipitation is complete.

-

Stir the resulting slurry for 30 minutes at 0 °C.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.

Characterization Data for this compound: [20][21]

| Data Type | Values |

| ¹H NMR (D₂O) | δ 7.50-7.40 (m, 1H), 7.30-7.15 (m, 3H), 1.60-1.50 (m, 2H), 1.40-1.30 (m, 2H) ppm. |

| ¹³C NMR (D₂O) | δ 163.0 (d, J=243.0 Hz), 142.0, 131.0 (d, J=8.0 Hz), 125.0, 116.0 (d, J=21.0 Hz), 115.0 (d, J=22.0 Hz), 35.0, 15.0 ppm.[1][2][3] |

| IR (KBr) | ν 3000-2800 (broad, N⁺-H), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |

| MS (ESI) | m/z 152.1 [M-Cl]⁺. |

Route 2: Synthesis via Kulinkovich Reaction

This alternative and elegant route utilizes the titanium-mediated Kulinkovich reaction to construct the cyclopropanol ring system directly from an ester. The resulting cyclopropanol is then converted to the target amine.[22][23][24][25]

Overall Synthetic Scheme (Route 2)

Caption: Synthetic pathway for Route 2.

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanol via Kulinkovich Reaction

The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[22][23][24][25][26]

Mechanism: The reaction is initiated by the reaction of the Grignard reagent (e.g., ethylmagnesium bromide) with the titanium(IV) isopropoxide to form a titanacyclopropane intermediate. This intermediate then reacts with the ester. The carbonyl group of the ester inserts into a titanium-carbon bond of the titanacyclopropane, leading to an oxatitanacyclopentane. This intermediate then undergoes a rearrangement and further reaction to form the cyclopropanol product after aqueous workup.[22][24]

Experimental Protocol:

-

To a solution of methyl 3-fluorobenzoate (1.0 eq) in anhydrous THF or diethyl ether, add titanium(IV) isopropoxide (Ti(O-iPr)₄, 1.2 eq).

-

Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide (EtMgBr, 2.5 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Filter the mixture through a pad of Celite and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to give 1-(3-fluorophenyl)cyclopropanol.

Characterization Data for 1-(3-Fluorophenyl)cyclopropanol: [27]

| Data Type | Values |

| ¹H NMR (CDCl₃) | δ 7.30-7.20 (m, 1H), 7.10-6.90 (m, 3H), 2.50 (s, 1H, OH), 1.20-1.10 (m, 2H), 1.00-0.90 (m, 2H) ppm. |

| ¹³C NMR (CDCl₃) | δ 163.0 (d, J=243.0 Hz), 145.0, 129.8 (d, J=8.0 Hz), 122.0, 114.0 (d, J=21.0 Hz), 113.0 (d, J=22.0 Hz), 58.0, 15.0 ppm.[1][2][3] |

| IR (neat) | ν 3350 (broad, O-H), 1600, 1580, 1480 (C=C aromatic) cm⁻¹. |

| MS (ESI) | m/z 153.1 [M+H]⁺. |

Step 2: Conversion of 1-(3-Fluorophenyl)cyclopropanol to 1-(3-Fluorophenyl)cyclopropanamine

The conversion of the tertiary cyclopropanol to the corresponding amine can be achieved through a multi-step sequence involving activation of the hydroxyl group, displacement with an azide, and subsequent reduction.

Mechanism: The hydroxyl group is a poor leaving group and must be converted into a better one, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. The resulting sulfonate ester can then undergo an SN2 reaction with sodium azide to introduce the azide functionality. Finally, reduction of the azide, for example by catalytic hydrogenation or with a reducing agent like lithium aluminum hydride (LiAlH₄), affords the primary amine.

Experimental Protocol:

-

Mesylation/Tosylation: To a solution of 1-(3-fluorophenyl)cyclopropanol (1.0 eq) and a base such as triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq) dropwise. Stir at room temperature until the reaction is complete. Wash the reaction mixture with water, dry the organic layer, and concentrate to give the crude sulfonate ester, which is used in the next step without further purification.

-

Azide Substitution: Dissolve the crude sulfonate ester in DMF and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 80-90 °C and stir for 4-6 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer, dry, and concentrate to give the crude 1-azido-1-(3-fluorophenyl)cyclopropane.

-

Reduction: Dissolve the crude azide in THF and add it dropwise to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. Stir at room temperature for 2-4 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid, and extract the filtrate with ethyl acetate. Dry the organic layer and concentrate to give the crude 1-(3-fluorophenyl)cyclopropanamine.

Step 3: Formation of this compound

This step is identical to Step 5 in Route 1.

Conclusion

This in-depth technical guide has detailed two reliable and versatile synthetic routes for the preparation of this compound. Route 1 provides a classical approach starting from 3-fluorophenylacetonitrile, while Route 2 offers an alternative strategy employing the powerful Kulinkovich reaction. The choice of route may depend on the availability of starting materials, scalability requirements, and the specific expertise of the researcher.

By providing comprehensive experimental protocols, mechanistic explanations, and detailed characterization data, this guide aims to be a valuable resource for researchers in academic and industrial settings. The self-validating nature of the presented protocols, supported by spectroscopic data and authoritative references, ensures a high degree of confidence in the synthesis of this important medicinal chemistry building block.

References

- Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Synthesis1991, 1991 (03), 234.

- Kulinkovich, O. G.; de Meijere, A. Chem. Rev.2000, 100 (8), 2789-2834.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

- Hofmann Rearrangement. In Name Reactions in Organic Chemistry; Li, J. J., Ed.; Wiley, 2006.

- Preparation of Carboxylic Acids from Nitriles. In Comprehensive Organic Transformations; Larock, R. C., Ed.; VCH Publishers, 1999.

- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., March, J., Eds.; Wiley, 2013.

-

PubChem Compound Summary for CID 53016787, 1-(3-Fluorophenyl)cyclopropane-1-carboxamide. [Link]

-

PubChem Compound Summary for CID 135566161, 1-(3-fluorophenyl)cyclopropan-1-ol. [Link]

-

PubChem Compound Summary for CID 134836611, 1-(3-fluorophenyl)cyclopropane-1-carbonitrile. [Link]

-

PubChem Compound Summary for CID 53256538, 1-(3-fluorophenyl)cyclopropan-1-amine. [Link]

-

PubChem Compound Summary for CID 692737-66-9, this compound. [Link]

Sources

- 1. ismar.org [ismar.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1-(3-Fluorophenyl)cyclopropane-1-carboxamide | C10H10FNO | CID 53016787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 14. N-(4-amino-3-fluorophenyl)cyclopropanecarboxamide | C10H11FN2O | CID 81762052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. pharmdguru.com [pharmdguru.com]

- 20. PubChemLite - this compound (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 21. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 23. grokipedia.com [grokipedia.com]

- 24. Kulinkovich Reaction [organic-chemistry.org]

- 25. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 26. Cyclopropanol synthesis [organic-chemistry.org]

- 27. Buy 1-(3-Fluorophenyl)cyclopropan-1-ol [smolecule.com]

An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride (CAS RN: 692737-66-9). It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound in their work. This document delves into the compound's structure, synthesis, analytical characterization, reactivity, and safety considerations. While this compound is primarily a research tool, we will also touch upon the potential therapeutic applications of structurally related molecules to provide a broader context for its utility.

Introduction

This compound is a primary amine featuring a cyclopropane ring attached to a 3-fluorophenyl group. The presence of the fluorine atom and the rigid cyclopropane scaffold makes it an interesting building block in medicinal chemistry. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The cyclopropane ring introduces conformational rigidity, which can be advantageous for optimizing interactions with biological targets. This guide aims to be a valuable resource for scientists working with this and similar molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some of this information is from publicly available databases, specific experimental data such as melting point and pKa are not widely reported and should be determined experimentally for any new batch.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 692737-66-9 | [1] |

| Molecular Formula | C₉H₁₁ClFN | [1] |

| Molecular Weight | 187.64 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically >95% | [2] |

| Predicted XlogP | 1.2 | [3] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid.[4] A common synthetic route is outlined below.

Synthetic Workflow

Sources

An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 692737-66-9)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, established synthesis protocols, analytical methodologies, and significant applications, offering field-proven insights to support your research and development endeavors.

Section 1: Physicochemical Properties and Characterization

This compound is a solid compound recognized for its role as a versatile intermediate.[1] The hydrochloride salt form is often utilized to improve the compound's solubility and stability, making it more amenable for use in various synthetic and biological applications.[2]

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 692737-66-9 | [3] |

| Molecular Formula | C₉H₁₁ClFN | [1] |

| Molecular Weight | 187.64 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% - 97% | [1][4] |

| InChI Key | QVTZALHUUXQDTQ-UHFFFAOYSA-N | [4] |

This data is compiled from publicly available information and may vary between suppliers.

Structural Confirmation: The Role of Spectroscopy

While specific spectral data for this exact compound is not widely published in publicly accessible databases, the structural confirmation for analogous compounds relies on a standard suite of spectroscopic techniques. For a researcher synthesizing or verifying this compound, the following analyses are critical:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to confirm the presence and connectivity of the protons on the cyclopropyl ring and the phenyl group. The distinct splitting patterns and chemical shifts would verify the relative positions of the substituents.

-

¹³C NMR provides information on the carbon skeleton, with the number of unique signals corresponding to the number of non-equivalent carbon atoms.

-

¹⁹F NMR is crucial for confirming the presence and position of the single fluorine atom on the phenyl ring, characterized by a specific chemical shift.

-

-

Mass Spectrometry (MS): This technique is essential for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₉H₁₁FN).

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the N-H stretches of the primary amine and C-F stretches associated with the fluorinated phenyl ring.

Section 2: Synthesis and Mechanistic Insights

These syntheses often involve multi-step sequences that may include:

-

Cyclopropanation: The formation of the three-membered cyclopropane ring is the core of the synthesis. This can be achieved through various methods, including reactions involving carbenes or carbenoids with appropriately substituted styrenes.

-

Functional Group Manipulation: Following the creation of the cyclopropyl ring, functional groups are introduced or modified to install the amine. This can involve transformations like the Curtius rearrangement, which converts a carboxylic acid to an amine.[6]

-

Salt Formation: The final step typically involves reacting the freebase amine with hydrochloric acid to form the more stable and soluble hydrochloride salt.

Illustrative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of phenylcyclopropanamine derivatives, highlighting the key transformations.

Caption: Generalized synthetic pathway for phenylcyclopropanamine hydrochloride.

Rationale for Methodological Choices:

-

Stereocontrol: In many pharmaceutical applications, controlling the stereochemistry of the cyclopropane ring is critical for biological activity. The choice of chiral catalysts or auxiliaries during the cyclopropanation step is a key consideration to achieve the desired diastereoselectivity and enantioselectivity.[5]

-

Safety of Reagents: Some traditional methods for amine synthesis, such as the Curtius rearrangement, involve the use of potentially explosive azide intermediates. Modern process chemistry often seeks to replace these with safer alternatives.[5][6]

Section 3: Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is paramount for its use in research and drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

Standard HPLC Protocol for Purity Analysis

-

Objective: To determine the purity of the compound and identify any process-related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective. The non-polar stationary phase allows for good retention and separation of the moderately polar analyte.

-

Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A common mobile phase system would be a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

-

Procedure:

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., mobile phase).

-

Inject a small volume (e.g., 10 µL) onto the HPLC system.

-

Run the gradient method and record the chromatogram.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Quality Control Workflow

Caption: A typical quality control workflow for an incoming chemical intermediate.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a molecular scaffold. The cyclopropylamine motif is a "bioisostere" for other groups and can impart desirable properties to a drug candidate, such as metabolic stability and conformational rigidity. The fluorine atom is also a common addition in medicinal chemistry to modulate electronic properties and improve metabolic profiles.

This compound and its analogs are particularly important as intermediates in the synthesis of inhibitors for enzymes like Lysine-specific demethylase 1 (LSD1).[7] LSD1 inhibitors are being investigated for a wide range of therapeutic areas, including:

-

Oncology

-

Neurological disorders such as schizophrenia and Alzheimer's disease[7]

-

Epilepsy and drug addiction[7]

Furthermore, related structures, such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, are key intermediates in the synthesis of antiplatelet agents like Ticagrelor.[8][9] This highlights the importance of the phenylcyclopropanamine scaffold in developing cardiovascular drugs.

Role as a Core Building Block

Caption: The progression from a core building block to a drug candidate.

Section 5: Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Information:

-

Signal Word: Warning[10]

-

Hazard Statements:

Recommended Precautions:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10] Facilities should be equipped with an eyewash station and safety shower.[11]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible substances and sources of ignition.[10] For long-term storage, maintain in a cool, dry place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][11]

Section 6: References

-

Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. Retrieved from [Link]

-

Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from

-

PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. Retrieved from [Link]

-

PatentsCloud. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. Retrieved from [Link]

-

Angene. (n.d.). Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1). Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

-

ORBi. (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. Retrieved from [Link]

-

Blass, B. (2016). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 1-2. Retrieved from [Link]

Sources

- 1. Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 [cymitquimica.com]

- 2. smolecule.com [smolecule.com]

- 3. Angene - Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 | 692737-66-9 | MFCD08752572 | AG00FDT1 [japan.angenechemical.com]

- 4. 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE | 764647-70-3 [sigmaaldrich.com]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 7. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride for Advanced Research Applications

Abstract: This document provides an in-depth technical overview of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a fluorinated arylcyclopropylamine of significant interest to the medicinal chemistry and drug development communities. This guide moves beyond basic data to explore the compound's scientific context, physicochemical properties, representative synthetic workflows, and critical analytical validation techniques. We delve into the mechanistic basis for its application, particularly in the context of enzyme inhibition, and provide actionable protocols for its characterization. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable research compound.

Introduction and Scientific Rationale

Phenylcyclopropanamines represent a privileged scaffold in modern medicinal chemistry. The rigid, three-dimensional nature of the cyclopropane ring, combined with the electronic and steric properties of the phenyl group, allows for precise and high-affinity interactions with biological targets. The parent compound of this class, tranylcypromine, is a well-known monoamine oxidase (MAO) inhibitor. More recently, this structural motif has been identified as a potent pharmacophore for inhibiting Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in various cancers and central nervous system (CNS) disorders.[1]

The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring, as seen in 1-(3-Fluorophenyl)cyclopropanamine, is a deliberate design choice rooted in established medicinal chemistry principles.[2] Fluorine substitution can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, modulate the basicity (pKa) of the primary amine, and introduce new, favorable interactions (such as hydrogen bonding or dipole interactions) within a target's binding pocket. Consequently, this compound serves not only as a functional tool for probing biological systems but also as a critical building block for the synthesis of more complex, next-generation therapeutic agents.

Physicochemical and Structural Characterization

Accurate characterization is the foundation of reproducible research. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClFN | [3] |

| Molecular Weight | 187.64 g/mol | [2][3][4] |

| CAS Number | 692737-66-9 | [3] |

| Appearance | Solid | [3][5] |

| IUPAC Name | 1-(3-fluorophenyl)cyclopropan-1-amine hydrochloride | [5] |

| InChI Key | LZAJSOANABVKSY-UHFFFAOYSA-N | [3][5] |

| SMILES | C1CC1(C2=CC(=CC=C2)F)N.Cl | [6] |

| Predicted XlogP | 1.2 | [6] |

| Purity (Typical) | ≥95% | [5] |

Chemical Structure:

Caption: 2D structure of this compound.

Representative Synthesis and Purification Workflow

While multiple routes exist for arylcyclopropanamines, the synthesis of the 1-aryl isomer requires a distinct strategy from its more commonly documented 2-aryl counterparts (which are precursors to drugs like Ticagrelor).[7][8] The following section outlines a logical and representative workflow for producing high-purity this compound, emphasizing the causality behind each stage.

Synthetic Logic and Workflow Diagram

The core of the synthesis involves the creation of the 1-arylcyclopropylamine scaffold. A plausible and efficient method is the titanium-mediated cyclopropanation of an appropriate nitrile precursor, known as the Kulinkovich-Szymoniak reaction. This approach is advantageous as it constructs the key C-C bonds and incorporates the amine functionality (via the nitrile group) in a single, elegant transformation. The final step is a simple acid-base reaction to form the stable and more soluble hydrochloride salt.

Caption: Synthetic workflow for 1-(3-Fluorophenyl)cyclopropanamine HCl.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol incorporates in-process checks (TLC, crude NMR) to validate the progression of the reaction and ensure the final product's integrity.

Step 1: Synthesis of the Free Base via Titanium-Mediated Cyclopropanation

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add titanium(IV) isopropoxide, followed by the dropwise addition of a solution of ethylmagnesium bromide in THF. The solution will typically change color.

-

Causality: The Grignard reagent reduces the Ti(IV) species and forms an "ate" complex, which then eliminates ethane to generate a reactive titanacyclopropane intermediate. This is the key cyclopropanating agent.

-

Substrate Addition: Add 3-Fluorobenzonitrile dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

In-Process Control: Monitor the reaction's completion by thin-layer chromatography (TLC), observing the consumption of the starting nitrile.

-

Workup: Carefully quench the reaction by slowly adding water at 0 °C. Filter the resulting mixture through a pad of celite to remove titanium salts. Extract the aqueous filtrate with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-Fluorophenyl)cyclopropanamine free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Precipitation: Slowly add a solution of hydrochloric acid in ether (or dioxane) dropwise with stirring. A precipitate will form immediately.

-

Causality: The basic amine is protonated by the strong acid (HCl), forming the ammonium salt. This salt is generally much less soluble in non-polar organic solvents, causing it to precipitate out of the solution, which aids in its isolation.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing with cold diethyl ether to remove any residual impurities.

Step 3: Purification by Recrystallization

-

Procedure: Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent system (e.g., ethanol/diethyl ether or isopropanol).

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in a 0-4 °C refrigerator to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to yield pure this compound.

Analytical Validation Protocols

Confirming the identity, purity, and structure of the final compound is paramount. The following are standard, self-validating analytical methods.

Structural Confirmation: NMR and MS

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals corresponding to the molecular structure. Expect complex multiplets in the aromatic region (~7.0-7.5 ppm) due to proton-proton and proton-fluorine coupling. The diastereotopic cyclopropyl protons will appear as complex multiplets in the aliphatic region (~1.0-1.8 ppm). The amine protons (NH₃⁺) may appear as a broad singlet.

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments. Key signals include those for the fluorinated aromatic ring (with C-F coupling constants) and the distinct signals for the quaternary (C1) and methylene (C2/C3) carbons of the cyclopropane ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis should target the protonated molecular ion of the free base, [M+H]⁺.

| Adduct | Calculated m/z |

| [M+H]⁺ | 152.0870 |

| [M+Na]⁺ | 174.0690 |

| [M+K]⁺ | 190.0429 |

Data based on predicted values for C₉H₁₀FN.[6]

Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detector at 254 nm.

-

-

Validation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development

The primary value of this compound lies in its potential as an inhibitor of LSD1 and as a scaffold for further chemical exploration.

Mechanism of Action as an LSD1 Inhibitor

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone tails, primarily H3K4 and H3K9.[1] This activity plays a crucial role in regulating gene expression. Dysregulation of LSD1 is linked to the progression of various cancers and neurological conditions.

Phenylcyclopropanamines act as mechanism-based inactivators of LSD1. The primary amine is oxidized by the enzyme's FAD cofactor, generating a reactive cyclopropyliminium ion intermediate which then covalently modifies the cofactor, irreversibly inactivating the enzyme.

Caption: Inhibition of LSD1 by a phenylcyclopropanamine derivative.

Therapeutic Potential and Research Applications

-

Oncology: By inhibiting LSD1, this compound class can reactivate tumor suppressor genes, making it a target for acute myeloid leukemia (AML) and other cancers.

-

Neuroscience: LSD1 is involved in neuronal differentiation and plasticity. Inhibitors are being explored for treating CNS disorders like schizophrenia and Fragile X syndrome.[1]

-

Fragment-Based Drug Design: As a well-characterized fragment, it serves as a starting point for developing more potent and selective inhibitors by growing the molecule to exploit additional binding pockets in the target enzyme.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the compound's integrity.

-

Safety: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.

References

-

PubChemLite. This compound (C9H10FN). [Link]

-

PubChem. (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. [Link]

-

Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an anti-thrombotic drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. [Link]

-

PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. [Link]

- Google Patents. (EP2644590A1) Synthesis of 2-(3,4-difluorophenyl)

-

IndiaMART. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. [Link]

-

PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]

-

Blass, B. (2016). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 1-1. [Link]

-

ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. [Link]

Sources

- 1. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]

- 3. Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 [cymitquimica.com]

- 4. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 692737-66-9 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 7. jocpr.com [jocpr.com]

- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride for Drug Discovery Professionals

Executive Summary: This document provides an in-depth technical overview of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride, a conformationally restricted phenethylamine derivative with significant potential in modern drug discovery. While direct pharmacological data on this specific molecule is nascent, its structural alerts and the activities of analogous compounds strongly suggest its role as a potent modulator of epigenetic enzymes, specifically as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide synthesizes information on its chemical identity, proposes a robust synthetic pathway, elucidates its hypothesized mechanism of action in the context of neurobiology, and outlines its applications as a research tool and lead compound for therapeutics targeting central nervous system (CNS) disorders. Furthermore, we present standardized protocols for its analytical characterization and safe handling, aimed at researchers, medicinal chemists, and drug development scientists.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any chemical entity is to establish its precise identity and key physicochemical characteristics. These data govern its behavior in both chemical and biological systems.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification is critical for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride | [1][2] |

| CAS Number | 692737-66-9 | [3] |

| Molecular Formula | C₉H₁₁ClFN | [3][4] |

| Molecular Weight | 187.64 g/mol | [4] |

| InChI Key | QVTZALHUUXQDTQ-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | C1CC1(C2=CC(=CC=C2)F)N.Cl | [1] |

Chemical Structure

The molecule's structure features a cyclopropane ring, which introduces significant conformational rigidity compared to a flexible ethylamine chain. This fixed geometry is often crucial for achieving high-affinity and selective binding to biological targets. The fluorine atom at the meta-position of the phenyl ring is a strategic addition common in medicinal chemistry to enhance metabolic stability and modulate electronic properties for improved target engagement.

Figure 1: 2D Structure of 1-(3-fluorophenyl)cyclopropan-1-amine

Predicted Physicochemical Data

Computational models provide valuable initial estimates of a compound's drug-like properties.

| Property | Predicted Value | Significance in Drug Development |

| XlogP | 1.2 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is favorable for oral bioavailability and CNS penetration.[1] |

| Topological Polar Surface Area (TPSA) | 26.0 Ų | A low TPSA value (< 90 Ų) is strongly correlated with good cell permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 |

Synthesis and Manufacturing Considerations

A reliable and scalable synthetic route is paramount for the utility of a compound in research and development. While specific literature for this exact molecule is sparse, a robust synthesis can be proposed based on established chemical principles for analogous structures.

Retrosynthetic Analysis

The logical approach to designing the synthesis involves a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The primary strategic disconnection is at the C-N bond and the cyclopropane ring structure.

Caption: Retrosynthetic pathway for 1-(3-Fluorophenyl)cyclopropanamine.

Proposed Synthetic Protocol

This protocol is a conceptual, multi-step process designed for high yield and purity.

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile

-

Rationale: This step constructs the core cyclopropane ring fused to the phenyl group. The Kulinkovich reaction is an efficient method for synthesizing cyclopropanols, which can then be converted to the nitrile.

-

Procedure:

-

To a solution of 3-fluorophenyl magnesium bromide (1.1 eq) in THF at -20°C, add a solution of titanium(IV) isopropoxide (1.2 eq).

-

Slowly add ethyl acetate (1.0 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with aqueous HCl, and extract the organic layer containing 1-(3-fluorophenyl)cyclopropanol.

-

Treat the crude cyclopropanol with tosyl chloride and pyridine to form the tosylate, followed by displacement with sodium cyanide in DMSO to yield the target nitrile.

-

Step 2: Hydrolysis to 1-(3-Fluorophenyl)cyclopropanamine

-

Rationale: The nitrile group is a stable precursor to the primary amine. Acid-catalyzed hydrolysis provides a direct route to the amine hydrochloride salt.

-

Procedure:

-

Reflux the 1-(3-fluorophenyl)cyclopropanecarbonitrile from the previous step in a mixture of concentrated hydrochloric acid and glacial acetic acid for 24 hours.

-

Cool the reaction mixture and filter the resulting precipitate.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a crystalline solid.

-

Purification and Salt Formation

-

Purification: The final product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to achieve >98% purity as determined by HPLC and NMR.

-

Rationale for Hydrochloride Salt: The freebase amine is often an oil and susceptible to air oxidation. Converting it to the hydrochloride salt enhances its stability, crystallinity, and aqueous solubility, making it easier to handle, weigh accurately, and formulate for biological assays.[4]

Mechanism of Action and Pharmacological Profile

Primary Target: Lysine-Specific Demethylase 1 (LSD1) Inhibition

The structural motif of a substituted cyclopropanamine is a well-established pharmacophore for the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme critical to epigenetic regulation.[6] LSD1 removes methyl groups from mono- and di-methylated lysine residues on histone proteins, primarily H3K4 and H3K9.[6] This demethylation process alters chromatin structure and significantly impacts gene expression.[6]

Dysregulation of LSD1 activity has been implicated in the pathophysiology of numerous CNS disorders, including schizophrenia, Alzheimer's disease, and epilepsy.[6] Therefore, inhibitors like this compound are valuable tools for investigating these disease mechanisms and represent a promising therapeutic strategy.

Proposed Signaling Pathway

The inhibitory action of the compound on LSD1 initiates a cascade of events at the chromatin level, leading to downstream changes in cellular function.

Caption: Hypothesized mechanism of LSD1 inhibition in the cell nucleus.

The Role of Fluorine in Medicinal Chemistry

The inclusion of a fluorine atom is a deliberate design choice. Fluorine substitution can:

-

Enhance Metabolic Stability: It can block sites of oxidative metabolism by cytochrome P450 enzymes, increasing the compound's half-life.

-

Increase Binding Affinity: Fluorine can participate in favorable electrostatic or hydrogen bonding interactions with the target protein.

-

Modulate pKa: It alters the basicity of the amine group, which can affect its ionization state at physiological pH and its ability to cross the blood-brain barrier.[4]

Applications in Research and Drug Development

Chemical Probe for CNS Disorders

As a selective inhibitor of a key epigenetic regulator, this compound serves as an invaluable chemical probe. Researchers can use it to:

-

Elucidate the specific role of LSD1 in different neuronal cell types.

-

Investigate the link between histone methylation and the expression of genes involved in synaptic plasticity, memory, and mood regulation.

-

Validate LSD1 as a therapeutic target in cellular and animal models of neurological and psychiatric diseases.[6]

Lead Compound for Novel Therapeutics

The 1-phenylcyclopropanamine scaffold is a promising starting point for lead optimization campaigns. Structure-activity relationship (SAR) studies can be conducted by modifying:

-

Aromatic Substitution: Exploring different substituents on the phenyl ring to improve potency and selectivity.

-

Cycloalkane Ring Size: Investigating cyclobutane or cyclopentane analogs to probe the geometric requirements of the binding pocket.

-

Prodrug Strategies: Converting the primary amine to a prodrug moiety to improve pharmacokinetic properties.[7]

Workflow for In Vitro Target Validation

A standardized workflow is essential for reliably assessing the compound's activity against its intended target.

Caption: Standard experimental workflow for determining the IC₅₀ value.

Analytical and Quality Control Protocols

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the compound used in any experiment.

Structural Elucidation and Verification

| Technique | Protocol Summary | Expected Results |

| ¹H NMR | Dissolve 5-10 mg in DMSO-d₆. Acquire spectrum on a 400 MHz or higher instrument. | Aromatic protons in the 7.0-7.5 ppm range. Cyclopropyl protons as complex multiplets between 0.8-1.5 ppm. A broad singlet for the amine protons. |

| ¹³C NMR | Dissolve 20-30 mg in DMSO-d₆. Acquire a proton-decoupled spectrum. | Signals for the fluorinated and non-fluorinated aromatic carbons. Distinct signals for the quaternary and methylene carbons of the cyclopropane ring. |

| Mass Spec (ESI+) | Infuse a dilute solution in methanol into an ESI-MS. | A prominent ion peak corresponding to the molecular weight of the free base [M+H]⁺ at m/z 152.08. |

Purity Assessment by HPLC

-

Objective: To quantify the purity of the compound and detect any synthesis-related impurities.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water + 0.1% Trifluoroacetic Acid and (B) Acetonitrile + 0.1% Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.

-

Safety, Handling, and Storage

Proper safety protocols are mandatory when working with any active pharmaceutical ingredient or research chemical.

Hazard Identification

Based on safety data for structurally related cyclopropanamines, the following hazards should be assumed.[8][9]

| Hazard Class | GHS Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing.[8] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye/face protection.[8] |

| Reproductive Toxicity | H360: May damage fertility or the unborn child | Obtain special instructions before use. Do not handle until all safety precautions have been read. |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[4]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Recommended Temperature: Ambient or refrigerated storage is acceptable. For long-term storage, keeping the material at -20°C is advisable.

-

Stability: The hydrochloride salt is expected to be stable for years under proper storage conditions.

Conclusion and Future Directions

This compound represents a molecule of significant interest for CNS drug discovery. Its structural features strongly point towards a mechanism of action involving the inhibition of the epigenetic enzyme LSD1, a target of high relevance for a range of neurological disorders. This guide has provided a comprehensive framework covering its chemical properties, synthesis, biological rationale, and practical laboratory protocols.

Future research should focus on empirically validating the hypothesized LSD1 inhibitory activity and determining its selectivity profile against other amine oxidases. Subsequent work should involve in vivo pharmacokinetic and pharmacodynamic studies in relevant animal models to establish a clear link between target engagement and physiological outcomes. The rich potential of this scaffold warrants further exploration by the scientific community.

References

- PubChemLite. This compound (C9H10FN).

- Smolecule. (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride.

- Shimpi, N. A. et al. (2015). Novel synthesis of Ticagrelor, an anti-thrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.

- PubChem. (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet for Cyclopropylamine.

- AK Scientific, Inc. Safety Data Sheet for (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride.

- ChemicalBook. Safety Data Sheet for this compound.

- CymitQuimica. Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1.

- PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride.

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- IP.com. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.

- Apollo Scientific. 1-(3-Fluorophenyl)cyclopropan-1-amine.

- ChemicalBook. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride.

- Cayman Chemical. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride).

- PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride.

- Sigma-Aldrich. 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE.

- Angene. Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1.

- Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters.

- International Journal of Pharmaceutical Sciences. Pro-Drug Development.

Sources

- 1. PubChemLite - this compound (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 2. Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 [cymitquimica.com]

- 3. Angene - Cyclopropanamine, 1-(3-fluorophenyl)-, hydrochloride (1 | 692737-66-9 | MFCD08752572 | AG00FDT1 [japan.angenechemical.com]

- 4. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]

- 5. 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE | 764647-70-3 [sigmaaldrich.com]

- 6. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. aksci.com [aksci.com]

- 9. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

spectroscopic data for 1-(3-Fluorophenyl)cyclopropanamine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride

Introduction

This compound is a substituted cyclopropylamine derivative of interest to researchers in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural confirmation is a prerequisite for further investigation. Spectroscopic analysis provides the foundational data for this confirmation, offering a detailed "fingerprint" of the molecule's atomic and functional group arrangement.

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. It is designed for researchers and scientists, offering not just data, but a framework for understanding why specific experimental choices are made and how to interpret the resulting spectra. While publicly available experimental spectra for this specific salt are limited, this document presents a high-fidelity, predicted dataset based on established spectroscopic principles and data from analogous structures. This serves as a robust benchmark for scientists who synthesize or work with this compound.

Molecular Structure and Key Features

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound possesses several key features that will manifest distinctly in its spectra.

-

Aromatic Ring: A meta-substituted fluorophenyl group with four distinct aromatic protons and six carbons. The electron-withdrawing fluorine atom will influence the chemical shifts of nearby atoms.

-

Cyclopropyl Ring: A strained, three-membered aliphatic ring. The protons on this ring are diastereotopic, meaning they are in chemically non-equivalent environments.

-

Quaternary Carbon: The cyclopropyl carbon bonded to both the phenyl ring and the amino group is a quaternary center, which will have a unique signature in ¹³C NMR.

-

Primary Amine Salt: The amine is protonated to form an ammonium hydrochloride salt (-NH₃⁺Cl⁻). This has a profound effect on its infrared spectrum and influences the chemical shifts of adjacent protons in the NMR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Guiding Principles of NMR

NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin (like ¹H, ¹³C, and ¹⁹F) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency energy causes a transition between these levels, and the precise frequency required is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to distinguish between different atoms in a molecule. Two key parameters are chemical shift (δ), which indicates the electronic environment, and coupling constant (J), which reveals information about neighboring nuclei.

Experimental Protocol: NMR Analysis of an Amine Salt

The hydrochloride salt form necessitates specific choices in sample preparation to ensure high-quality data.

Caption: Workflow for NMR data acquisition of an amine hydrochloride salt.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The proton spectrum is predicted to show distinct signals for the aromatic, amine, and cyclopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 | br s | 3H | -NH₃⁺ | Broad signal due to quadrupolar relaxation and exchange. Shifted downfield by the positive charge. |

| ~7.5 | td | 1H | Ar-H (H5) | Triplet of doublets. Coupled to H4, H6, and the meta fluorine atom. |

| ~7.3 | m | 3H | Ar-H (H2, H4, H6) | Overlapping multiplet for the remaining aromatic protons. |

| ~1.6 | m | 2H | Cyclopropyl-H | Diastereotopic protons on C2'/C3' cis to the phenyl ring. Complex multiplet. |

| ~1.4 | m | 2H | Cyclopropyl-H | Diastereotopic protons on C2'/C3' trans to the phenyl ring. Complex multiplet. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 (d, ¹JCF ≈ 245 Hz) | C3 | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |

| ~142 (d, ³JCF ≈ 7 Hz) | C1 | Aromatic carbon ipso to the cyclopropyl group. Shows smaller coupling to fluorine. |

| ~131 (d, ³JCF ≈ 8 Hz) | C5 | Aromatic CH carbon. |

| ~125 (d, ⁴JCF ≈ 3 Hz) | C6 | Aromatic CH carbon. |

| ~116 (d, ²JCF ≈ 21 Hz) | C4 | Aromatic CH carbon ortho to fluorine. |

| ~115 (d, ²JCF ≈ 22 Hz) | C2 | Aromatic CH carbon ortho to fluorine. |

| ~35 | Cq | Quaternary cyclopropyl carbon, shifted downfield by the adjacent phenyl ring and nitrogen. |

| ~16 | C2'/C3' | Equivalent methylene carbons of the cyclopropyl ring. Shielded due to the strained ring structure. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. It is exceptionally useful for identifying functional groups, and in this case, for confirming the presence of the ammonium salt.

Guiding Principles of IR

Chemical bonds are not rigid; they stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹). Different functional groups (e.g., C=O, O-H, N-H) have characteristic absorption bands, making IR a powerful tool for qualitative analysis.

Experimental Protocol: Solid-State IR

For a stable, non-volatile solid like an amine hydrochloride, the KBr pellet method is a robust and common choice.

Caption: Workflow for acquiring a solid-state IR spectrum via the KBr pellet method.

Predicted IR Absorption Bands

The IR spectrum is dominated by features of the ammonium and fluorophenyl groups. The presence of the broad ammonium stretch is a key diagnostic feature distinguishing the salt from the free base.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 2600 | Strong, Broad | N-H⁺ stretching | A very broad and intense envelope characteristic of an ammonium salt, clearly distinguishing it from a free primary amine (~3300-3400 cm⁻¹).[1] |

| ~3050 | Medium | Aromatic C-H stretching | Absorption just above 3000 cm⁻¹ is typical for sp² C-H bonds. |

| ~2980 | Medium | Aliphatic C-H stretching | Absorption just below 3000 cm⁻¹ from the cyclopropyl C-H bonds. |

| 1600 - 1450 | Medium | Aromatic C=C stretching / N-H⁺ bending | A series of sharp to medium peaks from the phenyl ring vibrations, and the ammonium scissoring/bending modes. |

| ~1250 | Strong | C-F stretching | A strong, characteristic absorption for the aryl-fluoride bond. |

| < 900 | Medium | Aromatic C-H out-of-plane bending | The pattern of these bands in the "fingerprint region" can help confirm the 1,3- (meta) substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information.

Guiding Principles of MS

In its most common form for small molecules, MS involves ionizing a molecule (giving it a positive charge), accelerating it through a magnetic or electric field, and detecting its mass-to-charge ratio (m/z). The parent ion, or molecular ion, gives the molecular weight. This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides clues about the molecule's structure.[2][3]

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like amine salts, as it often keeps the molecular ion intact.

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Predicted Mass Spectrum Data

The predicted data is based on the compound's elemental composition (C₉H₁₀FN). The monoisotopic mass of the free base is 151.08 Da.

| m/z (Predicted) | Ion Assignment | Rationale |

| 152.0870 | [M+H]⁺ | The protonated molecular ion of the free base (C₉H₁₁FN⁺). This is expected to be the base peak in ESI-MS. The calculated exact mass confirms the elemental formula.[4] |

| 135.0604 | [M+H - NH₃]⁺ | Loss of neutral ammonia from the protonated molecule, a common fragmentation pathway for primary amines, leaving a stable cyclopropylcarbenium ion. |

| 109.0397 | [C₇H₅F]⁺ | Fragmentation involving the loss of the cyclopropylamine moiety, resulting in a fluorophenyl fragment. |

Integrated Spectral Analysis

-

Mass Spectrometry establishes the molecular formula (C₉H₁₀FN) via the accurate mass of the [M+H]⁺ ion.

-

IR Spectroscopy unequivocally confirms the presence of the ammonium salt (broad N-H⁺ stretch), the aromatic ring, and the C-F bond.

-

¹³C NMR Spectroscopy confirms the carbon count (8 unique signals for 9 carbons, due to symmetry in the cyclopropyl CH₂ groups) and identifies key features like the C-F carbon, the quaternary carbon, and the aromatic carbons.

-

¹H NMR Spectroscopy shows the correct proton count and provides detailed connectivity information through chemical shifts and multiplicities, confirming the meta-substituted aromatic ring and the cyclopropyl group adjacent to the amine.

Together, these predicted datasets provide a cohesive and unambiguous confirmation of the structure of this compound. This guide serves as a methodological blueprint and interpretive reference for researchers engaged in the synthesis and analysis of this and related compounds.

References

-

Mass spectral interpretation. In: Wikipedia. ; 2023. [Link]

-

Supplementary Information. Royal Society of Chemistry. [Link]

-

Interpreting Mass Spectra. Chemistry LibreTexts. Published May 27, 2024. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

-

Interpreting Mass Spectra. In: Organic Chemistry. OpenStax; 2023. [Link]

-

Sample preparation for FT-IR. University of Colorado Boulder. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

Smith BC. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Published September 1, 2019. [Link]

-

Interpretation of Mass Spectra: Mclafferty, EI Techniques. StudySmarter. Published October 21, 2023. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

This compound. PubChem. [Link]

Sources

Introduction: The Structural Significance of a Key Building Block

An In-depth Technical Guide to the NMR Analysis of 1-(3-Fluorophenyl)cyclopropanamine Hydrochloride

In the landscape of modern medicinal chemistry, fluorinated scaffolds are of paramount importance. The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of rational drug design.[1][2] 1-(3-Fluorophenyl)cyclopropanamine and its hydrochloride salt represent a critical class of building blocks, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] The rigid cyclopropyl ring introduces a defined three-dimensional geometry, while the fluorophenyl moiety provides a site for metabolic blocking and specific interactions with biological targets.

Given its role as a precursor in complex syntheses, the unambiguous structural verification and purity assessment of this compound are non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. Its ability to probe the chemical environment of individual nuclei—¹H, ¹³C, and ¹⁹F—provides a detailed molecular fingerprint.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data to explain the causality behind the analytical strategy, providing a field-proven workflow for the complete NMR characterization of this important molecule. We will delve into the principles of multi-nuclear NMR, establish a self-validating experimental protocol, and interpret the resulting complex data to achieve unambiguous structural elucidation.

Molecular Architecture and NMR-Active Probes